molecular formula C14H20N2O3S B6756947 N-(3,4-dihydro-2H-chromen-8-yl)piperidine-1-sulfonamide

N-(3,4-dihydro-2H-chromen-8-yl)piperidine-1-sulfonamide

Cat. No.: B6756947
M. Wt: 296.39 g/mol
InChI Key: CBEDPFABJJUORP-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-8-yl)piperidine-1-sulfonamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-8-yl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-20(18,16-9-2-1-3-10-16)15-13-8-4-6-12-7-5-11-19-14(12)13/h4,6,8,15H,1-3,5,7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEDPFABJJUORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=CC3=C2OCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-8-yl)piperidine-1-sulfonamide typically involves the reaction of 3,4-dihydro-2H-chromen-8-amine with piperidine-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-8-yl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form corresponding chromone derivatives.

    Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Chromone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-8-yl)piperidine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-8-yl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Structurally related to chromenes and known for their anticoagulant properties.

    Chromones: Oxidized derivatives of chromenes with diverse biological activities.

    Sulfonamides: A broad class of compounds with antibacterial properties.

Uniqueness

N-(3,4-dihydro-2H-chromen-8-yl)piperidine-1-sulfonamide is unique due to the combination of the chromene and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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